3-Bromo-2-(bromomethyl)prop-1-ene
Overview
Description
3-Bromo-2-(bromomethyl)prop-1-ene, also known as 3-bromo-2-(bromomethyl)-1-propene, is an organic compound with the molecular formula C4H6Br2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two bromine atoms and an alkene group, making it a valuable building block in various chemical reactions .
Scientific Research Applications
3-Bromo-2-(bromomethyl)prop-1-ene is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials .
Safety and Hazards
Mechanism of Action
Target of Action
It is generally used as a reagent in various organic reactions .
Mode of Action
It is typically used as a reagent in organic synthesis , suggesting that it likely interacts with other compounds to facilitate chemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-(bromomethyl)prop-1-ene. For instance, it should be stored at a temperature of 2-8°C to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of vapors should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-(bromomethyl)prop-1-ene can be synthesized through the reaction of isopropyl bromide with hydrogen bromide. The reaction typically requires an adequate supply of hydrogen bromide and appropriate temperature conditions . Another method involves the bromination of allyl bromide under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(bromomethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The alkene group can participate in addition reactions with halogens or hydrogen halides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Lewis acids like aluminum chloride.
Solvents: Organic solvents such as dichloromethane or acetonitrile
Major Products:
- Substituted alkenes and alkanes.
- Brominated derivatives depending on the reaction conditions .
Comparison with Similar Compounds
3-Chloro-2-(chloromethyl)prop-1-ene: Similar structure but with chlorine atoms instead of bromine.
2-Methylene-1,3-propanediol: Contains a methylene group and hydroxyl groups.
3,3-Bis(bromomethyl)oxetane: Contains an oxetane ring with bromomethyl groups
Uniqueness: 3-Bromo-2-(bromomethyl)prop-1-ene is unique due to its dual bromine atoms and alkene group, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHXXBPPYQRWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450101 | |
Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15378-31-1 | |
Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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